Astragaloside III
Overview
Description
Astragaloside III is a saponin first isolated from the dried plant roots of the genus Astragalus, which is used in traditional Chinese medicine . It is bioavailable after oral administration, distributed mainly to the thymus and spleen, and has a half-life of approximately 2 hours . Astragalosides have various therapeutic effects and are used clinically in the treatment of diabetes and cardiovascular disease .
Synthesis Analysis
Astragalosides are synthesized in the leaves and stem and then translocated to the root . Genes related to the mevalonate pathway were expressed in different levels in different organs . Almost all genes showed high transcript levels in the stem and leaf, with the lowest transcript levels being recorded in the root .
Molecular Structure Analysis
The molecular weight of Astragaloside III is 784.97 g/mol, and its molecular formula is C41H68O14 . The structure of Astragaloside III is complex, with multiple functional groups contributing to its biological activity .
Chemical Reactions Analysis
Astragaloside III has been shown to have significant effects on cellular processes, including proliferation and apoptosis . It modulates functional signaling pathways associated with apoptosis and metabolism .
Scientific Research Applications
Anticancer Properties
Astragaloside III shows promise in cancer treatment, particularly for breast cancer. It has been found to effectively reduce cancer cell survival and inhibit tumor growth through the induction of cell apoptosis signaling pathways (Wang, Tang, & Chen, 2015).
Wound Healing
Astragaloside III also plays a role in wound healing, particularly in diabetic models. It promotes wound repair by enhancing collagen deposition, expression of extracellular matrix-related genes, and formation of new blood vessels (Luo et al., 2016).
Cardiovascular Protection
It has significant cardiovascular protective effects, activating anti-inflammatory and growth factor signaling in vascular endothelial cells. This activation involves the p38-dependent pathway and is crucial for its cardiovascular protective effect (Wang et al., 2020).
Angiogenesis and Nitric Oxide Accumulation
Astragaloside III stimulates angiogenesis and increases nitric oxide accumulation, which is vital in treating ischemic diseases. It activates multiple signaling pathways, including JAK2/STAT3 and ERK1/2, in endothelial cells (Wang et al., 2013).
Neuroprotective Properties
Astragaloside III enhances the anti-tumor response of NK cells, which is crucial in managing colon cancer. It elevates the expression of NKG2D and IFN-γ in NK cells, thus increasing their tumor-killing ability (Chen et al., 2019).
Pharmacokinetic Studies
Studies have been conducted to understand the pharmacokinetics of Astragaloside III in rats. This includes analyzing its absorption, metabolism, and distribution in the body, providing insights for clinical applications (Liu et al., 2016).
Anti-inflammatory and Immunoregulatory Effects
Astragaloside III shows significant anti-inflammatory and immunoregulatory activities, crucial in managing conditions like myocardial hypertrophy and other inflammatory diseases (Yang et al., 2013).
Other Effects
Further research is exploring its potential in other areas, like liver fibrosis and age-related diseases, showcasing its broad spectrum of possible applications (Gui et al., 2006; Lei et al., 2003)(https://consensus.app/papers/antiaging-effect-astragalosides-mechanism-action-lei/d8c2290354b95a93bf33cebb67ef5a34/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
astragaloside III | |
CAS RN |
84687-42-3 | |
Record name | Astragaloside III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragaloside III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASTRAGALOSIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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